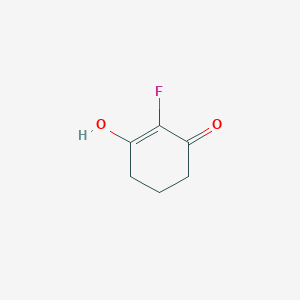

2-Fluoro-3-hydroxycyclohex-2-en-1-one

Beschreibung

2-Fluoro-3-hydroxycyclohex-2-en-1-one is a fluorinated cyclohexenone derivative characterized by a hydroxy group at position 3 and a fluorine atom at position 2 on the conjugated enone ring. This compound’s structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capability of the hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

IUPAC Name |

2-fluoro-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFCKOVKRFVTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxycyclohex-2-en-1-one typically involves the fluorination of 3-hydroxycyclohex-2-en-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agent and reaction conditions would be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form 2-fluorocyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: 2-Fluoro-3-oxocyclohex-2-en-1-one.

Reduction: 2-Fluorocyclohexanone.

Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-hydroxycyclohex-2-en-1-one depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below summarizes key structural features of 2-Fluoro-3-hydroxycyclohex-2-en-1-one and related compounds:

*Calculated based on molecular formula.

Key Observations :

- Hydrogen Bonding : The hydroxyl group enhances solubility in polar solvents and may facilitate crystallization, as seen in related compounds analyzed using SHELX software () .

- Steric Hindrance: Bulkier substituents (e.g., isopropyl in , isoquinoline in ) reduce solubility but increase lipophilicity, which is critical for membrane permeability in drug design .

Physicochemical Properties

*Based on analogs with similar functional groups.

Biologische Aktivität

2-Fluoro-3-hydroxycyclohex-2-en-1-one is a fluorinated compound with significant potential in biological research and pharmaceutical applications. Its unique structural features, including a hydroxyl group and a fluorine atom, provide distinct chemical properties that enhance its reactivity and biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in enzyme inhibition, and comparative analysis with similar compounds.

The compound's molecular formula is CHF\O, with a molecular weight of approximately 144.15 g/mol. The presence of the fluorine atom is crucial as it can influence the compound's interaction with biological targets, enhancing binding affinity due to its electronegativity.

The biological activity of this compound primarily involves enzyme inhibition. The compound may interact with enzymes by binding to their active sites, thereby blocking substrate access and inhibiting catalytic activity. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can enhance the overall binding strength through dipole-dipole interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : Demonstrated potential in inhibiting enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain microbial strains.

- Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Studies :

-

Antimicrobial Activity :

- In vitro tests showed that this compound exhibited antimicrobial properties against gram-positive bacteria, suggesting its potential as an antibacterial agent.

- Anticancer Activity :

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxycyclohex-2-en-1-one | Lacks fluorine; only hydroxyl group | Lower enzyme inhibition activity |

| 2-Fluorocyclohexanone | Lacks hydroxyl group | Different reactivity; less bioactivity |

| 2-Fluoro-3-methoxycyclohex-2-en-1-one | Contains methoxy instead of hydroxyl | Different interactions; varied activity |

The presence of both a hydroxyl group and a fluorine atom in this compound enhances its reactivity and specificity towards biological targets, making it a valuable compound for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.